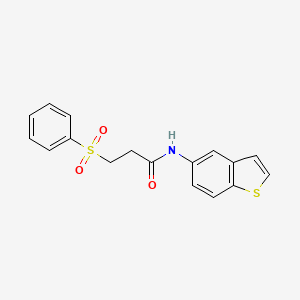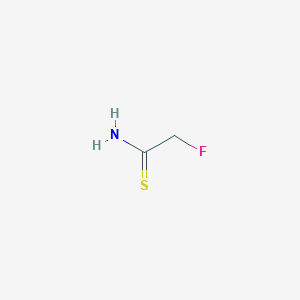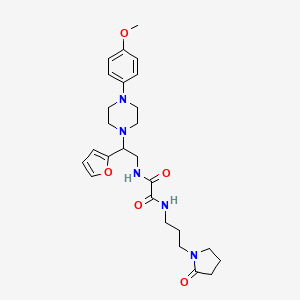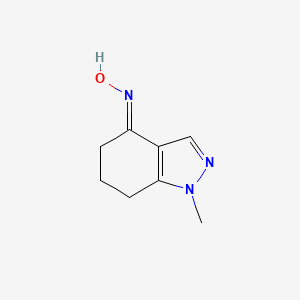
Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a building block used for the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate consists of a five-membered oxazole ring, which contains an oxygen atom and a nitrogen atom . The ring is substituted with a bromine atom, a methyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate are not available, oxazoles in general can undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed reactions .Physical And Chemical Properties Analysis
Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate is a compound with a molecular weight of 234.05 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body, including cancer cells and microbes . Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate could potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Indole derivatives, which could be synthesized using Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate, have shown antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . Therefore, Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate could potentially be used in the synthesis of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate could be used in the synthesis of these anticancer compounds.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate could potentially be used in the synthesis of these antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . Therefore, Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate could be used in the synthesis of these antidiabetic compounds.
Safety and Hazards
Mechanism of Action
Mode of Action
Oxazoles, in general, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The ADME properties of Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . The compound’s log Po/w (iLOGP) is 2.53, indicating its lipophilicity . These properties impact the bioavailability of the compound.
Result of Action
It is known that oxazole derivatives can bind to biological targets based on their chemical diversity .
properties
IUPAC Name |
ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDKTWZYOCUEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate | |
CAS RN |
1934872-16-8 |
Source


|
| Record name | ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)





![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)
![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)
![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)
![N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2710916.png)
![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)